![molecular formula C15H13NO3S B171939 1-Benzenesulfonyl-7-methoxy-1H-indole CAS No. 146073-32-7](/img/structure/B171939.png)
1-Benzenesulfonyl-7-methoxy-1H-indole
Overview
Description
1-Benzenesulfonyl-7-methoxy-1H-indole is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 .
Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-7-methoxy-1H-indole consists of a benzene ring attached to a sulfonyl group and a methoxy-substituted indole ring . The InChI code for this compound is 1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16 (15 (12)14)20 (17,18)13-7-3-2-4-8-13/h2-11H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole include a molecular weight of 287.34 and a molecular formula of C15H13NO3S .Scientific Research Applications
Chemical Reactions and Derivatives
- Reactions with Pyridine Substrates : 1-Benzenesulfonyl-2-lithioindole, a related compound, reacts with various pyridine substrates, showing potential for creating diverse benzenesulfonyl derivatives of 2-(2′ -pyridyl)indole (Caixach et al., 1979).
Crystal Structures
- Crystal Structure Analysis : Studies on crystal structures of compounds including 1-Benzenesulfonyl-7-methoxy-1H-indole derivatives provide insights into their molecular geometry and interactions, contributing to the understanding of their chemical properties and potential applications (Palani et al., 2006).
Synthesis of Alkaloids
- Synthesis of Indole Alkaloids : It is used in the stereospecific synthesis of D(+)-tryptophan derivatives, crucial for the creation of Alstonia bisindole alkaloids (Allen et al., 1992).
Chemical Modification Techniques
- Introduction of Protecting Groups : The compound plays a role in the introduction of sulfonyl, acyl, and alkyl protecting groups on the nitrogen of indole, simplifying and improving the efficiency of this process (Ottoni et al., 1998).
Indole Alkaloid Synthesis
- Palladium-Catalyzed Heteroarylation : 1-Benzenesulfonyl-7-methoxy-1H-indole is used in the preparation of (2-Pyridyl)indoles, demonstrating its potential in indole alkaloid synthesis and offering a synthetic entry to various alkaloid structures (Amat et al., 1997).
Pharmaceutical Compound Synthesis
- Synthesis of Pharmaceutical Compounds : The molecule is instrumental in the synthesis of various pharmacologically significant substances, indicating its value in pharmaceutical research (Nagarathnam, 1992).
Metabolic Profiling
- Metabolic Profiling : Studies on S002-333, a compound involving 1-Benzenesulfonyl-7-methoxy-1H-indole, provide insights into its metabolism, stability, and species comparison, which are crucial for drug development (Saxena et al., 2016).
Chemical Modifications
- Selective Chemical Modifications : 1-Benzenesulfonyl-7-methoxy-1H-indole allows for selective chemical modifications like 3-amidation, expanding its utility in organic synthesis (Ortiz et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-7-methoxyindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYCGNNGYBEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472434 | |
Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146073-32-7 | |
Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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